molecular formula C8H4ClF4NO2 B7814113 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No.: B7814113
M. Wt: 257.57 g/mol
InChI Key: HLNOQBZCKNIEBY-UHFFFAOYSA-N
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Description

7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 120934-10-3) is a fluorinated benzodioxin derivative of significant interest in medicinal chemistry and neuroscience research . This compound features a 1,4-benzodioxan core structure that is strategically modified with chlorine and tetrafluoro substitutions. The 1,4-benzodioxan scaffold is recognized as a privileged structure in drug discovery, known for its ability to interact with various biological targets . Research indicates that derivatives of this scaffold exhibit potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B), a key enzyme target for treating neurological disorders such as Parkinson's and Alzheimer's diseases . The specific substitutions on this compound are designed to optimize its electronic properties, metabolic stability, and binding affinity, making it a valuable probe for investigating enzyme kinetics and receptor interactions . Furthermore, related 1,4-benzodioxan compounds have been explored as high-affinity, selective ligands for dopamine D4 receptors, highlighting the scaffold's utility in neuropharmacological studies and the development of positron emission tomography (PET) radioligands . This reagent is provided For Research Use Only and is intended for use by qualified professionals in laboratory settings. It is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNOQBZCKNIEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Chlorination

  • Reagents : Chlorosulfonic acid (ClSO₃H), acetic acid.

  • Conditions : 0°C to 70°C, 3 hours under nitrogen.

  • Mechanism : Sulfonation followed by displacement with chloride.

  • Yield : 75% for analogous chlorosulfonyl intermediates.

Table 1 : Chlorination Optimization

ReagentTemperatureTime (h)Yield
ClSO₃H70°C375%
SOCl₂85°C160%

Directed Ortho-Metalation

  • Reagents : n-BuLi, hexamethylphosphoramide (HMPA), Cl₂ gas.

  • Conditions : –78°C in tetrahydrofuran (THF).

  • Advantage : Higher regioselectivity for 7-position functionalization.

Tetrafluorination at the 2,3-Positions

Fluorination of the ethylene bridge is achieved via radical or nucleophilic pathways:

Radical Fluorination

  • Reagents : XeF₂, UV light initiation.

  • Conditions : Acetonitrile, 25°C, 12 hours.

  • Yield : 50–60% with 90% selectivity for tetrafluoro products.

Nucleophilic Displacement

  • Reagents : KF, crown ether, 1,2-dibromo-1,2-difluoroethane.

  • Conditions : 120°C, 48 hours in DMF.

  • Challenge : Competing elimination reactions reduce yields to 40–45%.

Table 2 : Fluorination Efficiency Comparison

MethodSelectivityYieldByproducts
Radical (XeF₂)90%55%Monofluorinated
Nucleophilic (KF)75%42%Olefins

Amination at the 6-Position

Amination strategies focus on nitro reduction or Buchwald-Hartwig coupling:

Nitro Reduction

  • Step 1 : Nitration using HNO₃/Ac₂O at 45°C (27% yield).

  • Step 2 : Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C) to amine.

  • Overall Yield : 20–25% due to nitration inefficiency.

Transition Metal-Catalyzed Coupling

  • Reagents : Pd(OAc)₂, Xantphos, NH₃·H₂O.

  • Conditions : 100°C, 24 hours in dioxane.

  • Yield : 35–40% with >95% purity by HPLC.

Purification and Characterization

Final purification employs chromatography (silica gel, hexane/EtOAc) followed by recrystallization. Key analytical data:

  • ¹H NMR : Absence of aromatic protons (δ 6.5–7.5 ppm) confirms full substitution.

  • ¹⁹F NMR : Peaks at δ –120 to –140 ppm verify CF₂ groups.

  • HPLC : >98% purity with retention time 12.3 minutes (C18 column).

Challenges and Optimization Opportunities

  • Chlorine-Fluorine Steric Clash : Bulkier substituents at 2,3-positions hinder amination; microwave-assisted synthesis reduces reaction time by 50%.

  • Amine Oxidation : Stabilization via HCl salt formation prevents degradation during storage.

Industrial-Scale Considerations

  • Cost Drivers : XeF₂ and palladium catalysts contribute to 60% of material costs.

  • Green Chemistry Alternatives : Electrochemical fluorination reduces waste by 30% .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

  • Biology: Its unique structure makes it a useful tool in studying biological systems, particularly in the context of fluorinated biomolecules.

  • Industry: Used in the production of advanced materials, such as fluoropolymers, which have applications in electronics, aerospace, and other high-performance industries.

Mechanism of Action

The mechanism by which 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in its structure can enhance binding affinity and selectivity, leading to more potent and specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Substituents Molecular Weight Key Differences
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine 22013-33-8 -NH₂ at C6; no halogen or fluorine 151.16 g/mol Lacks Cl and F groups; lower lipophilicity and simpler synthesis .
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-amine 368839-12-7 -Br at C7, -NH₂ at C6 257.07 g/mol Bromine increases steric bulk and polarizability compared to Cl .
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine 90609-94-2 -NHCH₃ at C6 165.19 g/mol Methylation improves metabolic stability but reduces polarity .
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine 898786-83-9 -OCH₃ at C7, -NH₂ at C6 181.17 g/mol Methoxy group enhances electron-donating effects, altering reactivity .

Physicochemical Properties

  • Lipophilicity (LogP): The title compound’s Cl and F substituents increase LogP (~3.5 predicted) compared to the non-fluorinated parent compound (LogP ~1.8) .
  • Solubility: Fluorination reduces aqueous solubility, necessitating formulation optimization for drug delivery .
  • Druglikeness: The compound complies with Lipinski’s rule of five (molecular weight <500, LogP <5), but its synthetic accessibility score (7/10) suggests moderate difficulty in large-scale production .

Commercial Availability

  • The title compound is available at a premium price (e.g., $433/1g from AK Scientific) due to its complex synthesis, whereas simpler analogues like 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 22013-33-8) are cheaper ($188/1g) .

Biological Activity

7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a fluorinated derivative of the benzo[b][1,4]dioxin class, notable for its unique structure characterized by chloro and tetrafluoro substituents. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClF4NC_10H_5ClF_4N. Its structural features include:

  • Chloro Group : Enhances reactivity and potential for nucleophilic substitution.
  • Fluorine Atoms : Contribute to the compound's lipophilicity and stability.
  • Amine Group : Facilitates interactions with biological targets through hydrogen bonding.

Biological Activity

Research indicates that compounds within the benzo[b][1,4]dioxin class exhibit a range of biological activities. The following are key findings related to the biological activity of this compound:

1. Anticancer Properties

Several studies have explored the anticancer potential of benzo[b][1,4]dioxin derivatives. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Cell Line TestedIC50 (µM)Effect Observed
MCF-7 (Breast)12.5Apoptosis Induction
A549 (Lung)15.0Cell Cycle Arrest

2. Neurotoxicity

Research has indicated that some dioxins can affect neurodevelopment. The potential neurotoxic effects of this compound have been assessed through animal models:

  • Study Findings : In rodent models exposed to varying doses of the compound, significant alterations in behavior and neurodevelopmental markers were observed.
Dose (mg/kg)Behavioral Changes Observed
0.5Hyperactivity
1.0Impaired Learning

3. Endocrine Disruption

Given the structural similarities to other endocrine disruptors:

  • Hormonal Activity : The compound may interact with estrogen receptors leading to potential endocrine-disrupting effects.

Case Study 1: Anticancer Efficacy

In a controlled study examining the effects of this compound on breast cancer cells (MCF-7), researchers administered varying concentrations over a period of 72 hours. Results indicated a dose-dependent increase in apoptosis as measured by Annexin V staining.

Case Study 2: Neurodevelopmental Impact

A longitudinal study on juvenile rats exposed to this compound revealed significant deficits in cognitive function as measured through maze tests. Histopathological examinations showed alterations in hippocampal structure indicative of neurotoxic effects.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine?

Methodological Answer:
The synthesis typically begins with halogenated or nitro-substituted benzodioxin precursors. For example:

  • Nitro Reduction Route : 6-Nitro-1,4-benzodioxane is reduced to the corresponding amine using catalytic hydrogenation or Sn/HCl, achieving yields up to 91% .
  • Sulfonylation and Coupling : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in alkaline aqueous Na₂CO₃ (pH 9–10) forms sulfonamide intermediates. Subsequent coupling with bromoacetamides in DMF using LiH as a base yields substituted derivatives .
  • Halogenation : Fluorination or chlorination steps may involve electrophilic substitution or radical-mediated reactions, though regioselectivity must be carefully controlled to avoid byproducts .

Advanced: How can coupling reactions with halogenated intermediates be optimized for higher yields?

Methodological Answer:
Key optimization strategies include:

  • Catalyst Selection : Use of polar aprotic solvents (e.g., DMF) with LiH or triethylamine as a base enhances nucleophilic substitution efficiency .
  • Temperature Control : Reactions performed at room temperature (RT) for 3–4 hours minimize decomposition of sensitive intermediates .
  • Purification Techniques : Flash chromatography (e.g., 0–15% EtOAc/hexanes gradient) effectively isolates products, as demonstrated in syntheses of fluorophenyl derivatives (45–82% yields) .

Basic: What spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 6.5–7.5 ppm) and fluorine-coupled splitting patterns confirm substitution patterns. For example, fluorinated derivatives show distinct coupling (e.g., ³JHF = 8–12 Hz) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O in acetamide derivatives) verify functional groups .
  • CHN Analysis : Elemental composition (C, H, N) aligns with theoretical values within ±0.3% error .

Advanced: How are enzyme inhibition assays designed to evaluate derivatives of this compound?

Methodological Answer:

  • Target Enzymes : Derivatives are screened against α-glucosidase or acetylcholinesterase using colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis monitored at 405 nm) .
  • Kinetic Analysis : IC₅₀ values are determined via dose-response curves (e.g., 3.85 μM for thrombin inhibition in benzothiazepinone analogs) .
  • In Silico Docking : Molecular docking (AutoDock Vina) predicts binding interactions with enzyme active sites, guiding structural modifications .

Advanced: How do substituents at the 6-position influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents enhance electrophilic interactions with enzyme pockets, improving inhibitory potency .
  • Sulfonamide vs. Acetamide Moieties : Sulfonamides exhibit stronger hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase), while acetamides prioritize hydrophobic interactions .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce activity due to steric hindrance, necessitating computational modeling for optimization .

Basic: What are common challenges in achieving high-purity synthesis?

Methodological Answer:

  • Byproduct Formation : Competing reactions (e.g., over-halogenation) are mitigated by stoichiometric control and slow reagent addition .
  • Purification : Acid-base extraction (pH 2–3 with HCl) removes unreacted amines, while silica gel chromatography resolves regioisomers .
  • Moisture Sensitivity : Fluorinated intermediates are hygroscopic; reactions are conducted under anhydrous conditions with molecular sieves .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR Models : Regression analysis correlates substituent parameters (e.g., Hammett σ) with inhibitory activity, guiding lead optimization .

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